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Compound of Interest

Compound Name:
5-[(Chloroacetyl)amino]-2-

hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

Get Quote

Functionalized Salicylate Synthon for Targeted Prodrug Delivery

Executive Summary
This technical guide profiles 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid, a critical

electrophilic derivative of Mesalazine (5-ASA). Unlike its parent compound, which serves

primarily as a therapeutic agent for Inflammatory Bowel Disease (IBD), this chloroacetylated

analog functions as a high-value chemical intermediate. Its structure features a highly reactive

-haloacetamide moiety, enabling facile covalent conjugation to carrier molecules (polymers,
amino acids, or antioxidants) via nucleophilic substitution (

). This reactivity is exploited in the design of colon-targeted prodrugs intended to minimize
systemic absorption and maximize local therapeutic efficacy.

Part 1: Structural Analysis & Physicochemical
Properties
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Chemical Identity
The molecule retains the core pharmacophore of 5-aminosalicylic acid but introduces an

electrophilic "handle" at the nitrogen position. This modification alters the solubility profile and

reactivity, transitioning the molecule from a zwitterionic drug to an alkylating agent.

Property Specification

IUPAC Name 5-(2-Chloroacetamido)-2-hydroxybenzoic acid

Common Synonyms
N-Chloroacetyl-5-aminosalicylic acid; 5-

Chloroacetylaminosalicylic acid

Molecular Formula

Molecular Weight 229.62 g/mol

Core Scaffold Salicylic Acid (2-hydroxybenzoic acid)

Reactive Moiety
-Chloroacetamide (

)

CAS Registry
62934-85-2 (Generic for N-acyl derivatives:

verify specific batch Co A)

Structural Reactivity Profile
The molecule possesses three distinct functional zones, each dictating specific experimental

handling:

Carboxylic Acid (

): Solubilizing group in alkaline media; site for esterification.

Phenolic Hydroxyl (

): Ortho to the carboxyl group, forming an intramolecular hydrogen bond that stabilizes the
ring but can participate in O-acylation if pH is unchecked (

).
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-Chloroacetamide: The primary site of interest. The chloride is a good leaving group
activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack by
thiols (cysteine) or amines.

Part 2: Synthetic Methodology
Pillar of Expertise: The synthesis of N-acylated salicylates requires strict pH control. 5-ASA is

oxidation-sensitive (turning brown/black) and amphoteric. The protocol below uses a Schotten-

Baumann approach, optimized to favor N-acylation over O-acylation by maintaining a slightly

acidic-to-neutral effective pH during the addition of the acyl chloride.

Reagents & Materials
Substrate: 5-Aminosalicylic acid (5-ASA), >98% purity.

Reagent: Chloroacetyl chloride (1.1 equivalents).[1]

Solvent System: Ethyl Acetate / Water (Biphasic) or Glacial Acetic Acid (Monophasic).

Base: Sodium Acetate (mild base prevents hydrolysis of the product).

Step-by-Step Protocol (Saturated Sodium Acetate
Method)

Solubilization: In a 500 mL 3-neck round bottom flask, suspend 15.3 g (0.1 mol) of 5-ASA in

100 mL of glacial acetic acid.

Activation: Heat the suspension to 50°C under nitrogen atmosphere to promote partial

solubility.

Acylation (Exothermic):

Cool the mixture to 20°C.

Add Chloroacetyl chloride (12.4 g, 0.11 mol) dropwise over 30 minutes.

Critical Control Point: Maintain temperature
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. Rapid heating indicates runaway acylation which may lead to di-acylated impurities.

Buffering: Add a saturated solution of Sodium Acetate (10 g in minimal water) to scavenge

the HCl byproduct.

Crystallization: Stir at room temperature for 4 hours. The product will precipitate as a white-

to-off-white solid.

Isolation: Filter the solid under vacuum. Wash the cake with cold water (

) to remove residual acetic acid and inorganic salts.

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Synthetic Workflow Visualization
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Raw Material:
5-Aminosalicylic Acid

Solvent System:
Glacial Acetic Acid + NaOAc

Reagent Addition:
Chloroacetyl Chloride

(Dropwise, <30°C)

Reaction:
N-Acylation

(Schotten-Baumann Type)

 Nucleophilic Attack

Quench/Precipitation:
Add Cold Water

 4 Hours, RT

Filtration & Wash:
Remove HCl/Salts

Final Product:
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

 Vacuum Dry

Click to download full resolution via product page

Figure 1: Optimized synthesis workflow for the N-acylation of 5-ASA, highlighting critical

temperature control points.

Part 3: Reactivity & Applications in Drug Design
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Authoritative Insight: This molecule is rarely the final API. Its value lies in its role as a "linker"

synthon. The chlorine atom serves as a leaving group, allowing researchers to attach the

therapeutic 5-ASA payload to macromolecular carriers.

Mechanism of Conjugation
The

-chloroacetamide group undergoes

reactions with nucleophiles. This is particularly useful for creating mutual prodrugs or polymer-
drug conjugates.

Thiol Conjugation (Thioether Linkage): Reacting with cysteine residues or thiolated polymers

(e.g., thiolated chitosan). The resulting thioether bond is stable in the upper GI tract but can

be cleaved by colonic bacterial enzymes.

Amine Conjugation (Glycinamide Linkage): Reacting with primary amines to form glycine

derivatives.

Comparison of Derivatives
The following table contrasts the chloroacetyl derivative with other common 5-ASA

modifications.

Derivative Substituent (R) Reactivity
Primary
Application

Mesalazine (Parent)
Nucleophilic (

)
Standard IBD Therapy

N-Acetyl-5-ASA Inert (Metabolite)
Biological Marker

(Inactive)

N-Chloroacetyl-5-ASA
Electrophilic

(Alkylating)

Synthesis of

Conjugates

Balsalazide Azo-linked carrier Reducible (Azo bond)
Colonic Delivery

Prodrug
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Divergent Synthesis Pathway

5-[(Chloroacetyl)amino]-
2-hydroxybenzoic acid

Pathway A:
Thiol Substitution + R-SH (pH 8)

Pathway B:
Amine Substitution

 + R-NH2 (KI cat.)

Pathway C:
Hydrolysis (Side Rxn)

 + OH- / Heat

Thioether Conjugates
(e.g., Cysteine-5-ASA)

Polyamide/Dendrimer
Conjugates

N-(Hydroxyacetyl)-5-ASA
(Impurity)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile showing the utility of the chloroacetyl handle for creating

distinct prodrug classes.

Part 4: Analytical Characterization
To validate the synthesis, the following spectral features must be confirmed.

NMR (DMSO-

):

10.2 ppm (s, 1H, -NH-CO-): Confirm amide formation.

4.3 ppm (s, 2H, -CH

-Cl): Diagnostic Peak. This singlet confirms the presence of the chloroacetyl group. If this
splits or shifts, check for hydrolysis.

7.0 - 8.2 ppm (m, 3H, Ar-H): Aromatic protons of the salicylate ring.

IR Spectroscopy:

1650-1660 cm

: Amide I band (C=O stretch).

3300-3400 cm
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: Phenolic/Carboxylic -OH stretch (broad).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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